molecular formula C5H5F7O B3031467 1H,1H-Heptafluorobutyl methyl ether CAS No. 376-98-7

1H,1H-Heptafluorobutyl methyl ether

Cat. No.: B3031467
CAS No.: 376-98-7
M. Wt: 214.08 g/mol
InChI Key: ZUBVOEGCTVLBQN-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl methyl ether is a fluorinated ether compound with the molecular formula C5H5F7O and a molecular weight of 214.08 g/mol . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Heptafluorobutyl methyl ether. For instance, its volatility could lead to rapid evaporation in certain environments, reducing its availability. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutyl methyl ether can be synthesized through the reaction of heptafluorobutyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous distillation units to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Heptafluorobutyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1H,1H-Heptafluorobutyl alcohol
  • 1H,1H-Heptafluorobutyl acetate
  • 1H,1H-Heptafluorobutylamine

Comparison: 1H,1H-Heptafluorobutyl methyl ether stands out due to its ether functional group, which imparts unique solubility and reactivity properties. Compared to 1H,1H-Heptafluorobutyl alcohol, it is less polar and more volatile. Compared to 1H,1H-Heptafluorobutyl acetate, it has different reactivity patterns in substitution reactions. Compared to 1H,1H-Heptafluorobutylamine, it lacks the basicity and nucleophilicity associated with amines .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBVOEGCTVLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591585
Record name Methyl 2H,2H-perfluorobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-98-7
Record name Methyl 2H,2H-perfluorobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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